molecular formula C8H7N3O2 B1597244 6-Amino-1H-quinazoline-2,4-dione CAS No. 54243-58-2

6-Amino-1H-quinazoline-2,4-dione

Cat. No. B1597244
CAS RN: 54243-58-2
M. Wt: 177.16 g/mol
InChI Key: SDUUYVWJDAEWSE-UHFFFAOYSA-N
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Description

6-Amino-1H-quinazoline-2,4-dione, also known as 6-AQ, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic derivative of quinazoline, which is widely used in medicinal chemistry. In

Scientific research application

6-Amino-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in medicinal chemistry, especially in the development of anticancer and antiviral agents. Several studies have reported that 6-Amino-1H-quinazoline-2,4-dione derivatives exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, 6-Amino-1H-quinazoline-2,4-dione derivatives have shown promising antiviral activity against HIV-1 and herpes simplex virus type 1. These findings suggest that 6-Amino-1H-quinazoline-2,4-dione derivatives could be a promising lead for the development of novel anticancer and antiviral agents.

Mechanism of action

The mechanism of action of 6-Amino-1H-quinazoline-2,4-dione derivatives is not fully understood. However, several studies have suggested that they exert their cytotoxic and antiviral effects by inhibiting various enzymes and signaling pathways. For example, some 6-Amino-1H-quinazoline-2,4-dione derivatives have been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Others have been reported to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. These findings suggest that 6-Amino-1H-quinazoline-2,4-dione derivatives could be a valuable tool for studying the mechanism of action of these enzymes and signaling pathways.

Biochemical and physiological effects

6-Amino-1H-quinazoline-2,4-dione derivatives have been shown to exhibit various biochemical and physiological effects. For example, some derivatives have been reported to induce apoptosis, a programmed cell death process that plays a crucial role in the development and maintenance of tissues. Others have been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Moreover, some derivatives have been reported to modulate the immune system, which plays a crucial role in the defense against cancer and viral infections.

Advantages and limitations for lab experiments

6-Amino-1H-quinazoline-2,4-dione derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in high yield. Moreover, they exhibit potent cytotoxic and antiviral activity, which makes them a valuable tool for studying cancer and viral infections. However, 6-Amino-1H-quinazoline-2,4-dione derivatives also have some limitations. They are relatively unstable and can undergo hydrolysis or oxidation, which can affect their biological activity. Moreover, they can exhibit nonspecific cytotoxicity, which can complicate the interpretation of the experimental results.

Future directions

Several future directions can be pursued to further explore the potential applications of 6-Amino-1H-quinazoline-2,4-dione derivatives. One direction is to synthesize and evaluate new derivatives with improved potency and selectivity. Another direction is to investigate the mechanism of action of these derivatives in more detail, using various biochemical and biophysical techniques. Moreover, the potential application of 6-Amino-1H-quinazoline-2,4-dione derivatives in other fields, such as materials science and catalysis, should be explored. Finally, the in vivo efficacy and toxicity of 6-Amino-1H-quinazoline-2,4-dione derivatives should be evaluated in animal models, which will provide valuable information for their potential clinical development.
Conclusion:
In conclusion, 6-Amino-1H-quinazoline-2,4-dione is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Amino-1H-quinazoline-2,4-dione have been discussed in this paper. Further research is needed to fully explore the potential of 6-Amino-1H-quinazoline-2,4-dione derivatives and to develop novel anticancer and antiviral agents.

properties

IUPAC Name

6-amino-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUUYVWJDAEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360772
Record name 6-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1H-quinazoline-2,4-dione

CAS RN

54243-58-2
Record name 6-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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